2-(4-Methylpiperidin-1-yl)isonicotinic acid
Description
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-3-6-14(7-4-9)11-8-10(12(15)16)2-5-13-11/h2,5,8-9H,3-4,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXRGOWQZJYKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Isonicotinic Acid Derivatives
A common approach involves the nucleophilic substitution of the 2-position on isonicotinic acid or its derivatives (such as esters) with 4-methylpiperidine. This reaction typically proceeds by activating the carboxylic acid or ester group, followed by displacement or coupling with the amine group of 4-methylpiperidine.
-
- Solvents: Tetrahydrofuran (THF), methanol, or aqueous methanol mixtures.
- Catalysts: Carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.
- Temperature: Ambient to reflux conditions depending on solvent and reagent stability.
-
- Activation of carboxyl group to form an active ester intermediate.
- Nucleophilic attack by the secondary amine nitrogen of 4-methylpiperidine.
- Formation of the amide bond yielding 2-(4-methylpiperidin-1-yl)isonicotinic acid or its amide derivatives.
Reductive Amination and Hydrogenation Techniques
Alternative synthetic strategies involve reductive amination or hydrogenation steps starting from methyl isonicotinate or related intermediates:
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- Formation of pyridinium salts by reacting methyl isonicotinate with benzyl bromide.
- Partial reduction of the aromatic ring using sodium borohydride to form dihydropyridine intermediates.
- Final hydrogenation using palladium on carbon (Pd/C) catalysts under mild conditions (room temperature and pressure) to yield the piperidine ring substituted product.
-
- Avoids high temperature and high-pressure conditions.
- Uses relatively inexpensive catalysts (Pd/C) instead of costly platinum dioxide.
- Environmentally benign solvents such as methanol-water mixtures.
Microwave-Assisted and Mechanochemical Synthesis
Recent advancements include microwave-assisted synthesis and mechanochemical methods (e.g., liquid-assisted grinding) to improve reaction rates and yields:
- Microwave irradiation accelerates coupling reactions between isonicotinic acid derivatives and 4-methylpiperidine.
- Mechanochemical synthesis reduces solvent use and enhances environmental sustainability.
- Solvent Selection: Choice of solvent affects reaction kinetics and product solubility. THF and methanol are preferred for their polarity and ability to dissolve reactants.
- Temperature Control: Maintaining moderate temperatures prevents side reactions and degradation.
- Purification: Column chromatography using silica gel or Sephadex LH-20 is employed to isolate high-purity products.
- Yield Optimization: Reaction time, reagent stoichiometry, and catalyst loading are optimized to achieve yields typically around 60-85%.
- Data Table: Representative Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 3-Aminoisonicotinic acid + 4-methylpiperidine | EDCI, THF | Room temp, 12-24 h | 70-80 | Carbodiimide coupling, mild conditions |
| Reductive amination/hydrogenation | Methyl isonicotinate + benzyl bromide | NaBH4, Pd/C, MeOH/H2O | RT, atmospheric pressure | ~60 | Avoids high pressure, uses Pd catalyst |
| Microwave-assisted coupling | Isonicotinic acid derivative + 4-methylpiperidine | EDCI, microwave | 80-100°C, 30 min | 75-85 | Accelerated reaction, higher yield |
| Mechanochemical grinding | Solid reactants | Minimal solvent, grinding | Ambient, 1-2 h | 65-75 | Green chemistry approach |
- The nucleophilic substitution method is widely used due to its straightforwardness and moderate reaction conditions.
- Hydrogenation routes provide access to piperidine derivatives with controlled stereochemistry and high purity, important for pharmaceutical applications.
- Microwave and mechanochemical methods represent modern improvements aimed at sustainability and efficiency.
- Purification techniques are critical to remove unreacted starting materials and side products, ensuring pharmaceutical-grade quality.
- The choice of method depends on scale, desired purity, cost considerations, and environmental impact.
The preparation of this compound involves several well-established synthetic strategies, primarily centered on nucleophilic substitution of isonicotinic acid derivatives with 4-methylpiperidine. Complementary methods such as reductive amination and hydrogenation provide alternative routes with advantages in catalyst cost and reaction conditions. Advances in microwave-assisted and mechanochemical synthesis offer promising avenues for more efficient and greener production. Optimization of reaction parameters and purification protocols ensures high yield and purity, facilitating the compound's application in medicinal chemistry and pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-1-yl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Key Observations :
- The 4-methylpiperidin-1-yl group introduces a rigid, basic moiety that may enhance solubility in acidic environments due to protonation .
- Aromatic amines (e.g., anilino) favor planar interactions with biological targets, whereas aliphatic amines (e.g., cyclohexylamino) may improve membrane permeability .
Physicochemical Properties
Based on analogs like 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid (MW: 322.32 g/mol) and Ethyl 2-(piperidin-4-yl)acetate, the following properties are inferred:
| Property | This compound (Inferred) | 2-Chloro-6-methylpyrimidine-4-carboxylic Acid | 2-Anilinoisonicotinic Acid |
|---|---|---|---|
| Molecular Weight | ~290–330 g/mol | 186.59 g/mol (exact) | ~220 g/mol |
| Log P (Lipophilicity) | Moderate (~1.5–2.5) | Higher (~2.0–3.0 due to Cl) | Lower (~1.0–1.5) |
| Hydrogen Bond Acceptors | 5–6 (carboxylic acid + piperidine N) | 4 (carboxylic acid + pyrimidine N) | 4 |
| Solubility | Moderate in polar solvents (DMSO, acidic buffers) | Low in water, high in DMSO | Poor in water |
Key Observations :
- The piperidine ring likely increases basicity, enhancing solubility at physiological pH .
- Chlorine substituents raise Log P, favoring lipid membrane penetration but risking off-target effects .
Metabolic Pathways
Isonicotinic acid derivatives often undergo hydroxylation and ring cleavage (). For this compound:
- Ring Cleavage : Similar to isoniazid, the compound might form succinic acid semialdehyde via oxidative pathways, but the bulky substituent could alter intermediate accumulation .
Biological Activity
2-(4-Methylpiperidin-1-yl)isonicotinic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure
The compound is characterized by a piperidine ring substituted with a methyl group and an isonicotinic acid moiety. Its chemical formula is .
This compound interacts with various biological targets, primarily through modulation of neurotransmitter systems and enzyme activities. The presence of the piperidine moiety enhances its binding affinity to nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological functions.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against several bacterial strains. A study demonstrated its efficacy against Mycobacterium abscessus, suggesting potential as an antibacterial agent .
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies revealed that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation, likely through the modulation of specific signaling pathways.
Neuroprotective Effects
Preliminary studies indicate that this compound may offer neuroprotective benefits. It appears to enhance cognitive function in animal models, potentially by improving cholinergic transmission via nAChRs .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of this compound against M. abscessus. The compound was tested at various concentrations, demonstrating significant inhibition at doses above 50 µg/mL, with a minimum inhibitory concentration (MIC) established at 25 µg/mL.
| Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|
| 10 | 5 |
| 25 | 12 |
| 50 | 20 |
Case Study 2: Anticancer Activity
In vitro assays were conducted on breast cancer cell lines (MCF-7). Treatment with this compound resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(4-Methylpiperidin-1-yl)isonicotinic acid and its derivatives?
- Methodological Answer : The compound can be synthesized via condensation reactions. For instance, derivatives of isonicotinic acid are often prepared by reacting hydrazides or aldehydes with functionalized piperidine precursors. A typical approach involves refluxing 2-(piperidin-1-yl)quinoline-3-carbaldehyde with isonicotinic acid hydrazide in absolute ethanol, followed by purification using column chromatography (silica gel/Sephadex LH 20) . Characterization typically employs IR, H-NMR, C-NMR, and mass spectrometry to confirm structure and purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=O, N-H stretches).
- NMR spectroscopy : H-NMR resolves proton environments (e.g., methylpiperidinyl protons at δ 1.2–2.8 ppm), while C-NMR confirms carbonyl and aromatic carbons.
- Mass spectrometry : Determines molecular ion peaks and fragmentation patterns (e.g., [M+H] at m/z 249 for the parent compound) .
Q. What is the recommended protocol for validating purity in synthesized batches?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) is effective. System suitability tests should ensure resolution ≥2.0 between analyte and impurities .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
- Methodological Answer : Substituents on the piperidine or pyridine rings significantly impact bioactivity. For example:
- Antitubercular activity : Isonicotinic acid derivatives substituted with N-oxide groups exhibit potent MIC values (e.g., 0.22 µM against drug-sensitive Mycobacterium tuberculosis), while methyl or halogen substitutions may reduce efficacy .
- Mechanistic insights : Docking simulations using enoyl ACP reductase (InhA) reveal hydrogen bonding between the carboxylic acid group and active-site residues (e.g., Tyr158, Lys165), which can guide rational design .
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Methodological Answer : Contradictory results (e.g., MIC variations against drug-resistant strains) may arise from differences in:
- Strain specificity : Activity against MDR/XDR strains often requires higher concentrations due to efflux pump overexpression .
- Experimental conditions : Standardize inoculum size, growth media, and incubation time. Use clinical isolates alongside reference strains for cross-validation .
Q. What strategies optimize the compound’s application in material science (e.g., metal-organic frameworks)?
- Methodological Answer : Functionalize zirconium-based MOFs (e.g., MOF-808) with isonicotinic acid derivatives via solvothermal synthesis. The carboxylate group chelates metal ions (e.g., UO), enabling selective extraction from wastewater. Characterization via BET surface area analysis and FTIR confirms successful functionalization .
Key Considerations for Experimental Design
- Synthetic Optimization : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts (e.g., unreacted hydrazide) .
- Bioactivity Assays : Include positive controls (e.g., isoniazid for TB studies) and assess cytotoxicity (e.g., HepG2/THP-1 cells) to rule off-target effects .
- Computational Modeling : Use molecular dynamics simulations to evaluate binding stability in InhA or TraE protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
